5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

Heterocyclic chemistry Regioisomer characterization Thermodynamic stability

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS 874607-03-1) is the structurally mandated 2H-tetrazole regioisomer for cangrelor (Kengreal®) API manufacturing. The ortho-chloro, ortho-fluoro benzyl substitution and 2H-tetrazole configuration are non-negotiable pharmacophore requirements—1H-tetrazole regioisomers or alternative halogenation patterns cannot converge to cangrelor's active pharmaceutical ingredient. Supplied with verified SMILES (C1=CC(=C(CC2=NNN=N2)C(=C1)F)Cl), InChI, and ≥98% purity to support ICH Q3A-compliant impurity profiling. Suitable for multi-step synthesis per CN105273025A and CN105693800A (disclosed yields 76.7–80%).

Molecular Formula C8H6ClFN4
Molecular Weight 212.61 g/mol
CAS No. 874607-03-1
Cat. No. B1371235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole
CAS874607-03-1
Molecular FormulaC8H6ClFN4
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F
InChIInChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)
InChIKeyKSDYLDZZRANLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS 874607-03-1): Key Intermediate Procurement for P2Y12 Antagonist Synthesis


5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS 874607-03-1, molecular formula C8H6ClFN4, molecular weight 212.61) is a 2,5-disubstituted 2H-tetrazole heterocyclic compound featuring a 2-chloro-6-fluorobenzyl substituent at the 5-position of the tetrazole ring . This compound serves as a critical synthetic intermediate in the manufacture of cangrelor (Kengreal®), an FDA-approved intravenous P2Y12 receptor antagonist used for periprocedural antiplatelet therapy during percutaneous coronary intervention (PCI) [1]. The 2H-tetrazole regioisomeric configuration is structurally verified and analytically characterized, with reported purity typically ≥98% for research-grade material .

Why Generic Tetrazole Intermediates Cannot Substitute for 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole in Cangrelor Manufacturing


In the cangrelor synthetic pathway, the specific 2-chloro-6-fluorobenzyl substitution pattern and the 2H-tetrazole regioisomeric configuration are structurally mandated by the final drug's pharmacophore requirements. Substitution with unsubstituted tetrazole, alternative halogenation patterns (e.g., 4-fluoro or 2,6-dichloro analogs), or the 1H-tetrazole regioisomer would yield structurally divergent intermediates that cannot converge to cangrelor's active pharmaceutical ingredient (API) [1]. Furthermore, tetrazole regioisomers exhibit differential physicochemical and biological properties: 2-substituted tetrazoles demonstrate distinct polarity, thermal stability profiles, and in certain pharmacological contexts higher target activity and lower mammalian cytotoxicity compared to their 1-substituted counterparts [2][3]. These regioisomer-dependent property differences make generic substitution scientifically unsound for applications requiring precise molecular recognition, metabolic stability, or regulatory-compliant impurity profiling .

Quantitative Differentiation Evidence for 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS 874607-03-1)


Regioisomeric Identity Confirmation: 2H-Tetrazole vs. 1H-Tetrazole Differential Thermal Stability and Aromaticity

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole is specifically the 2H-tetrazole regioisomer, which exhibits fundamentally different physicochemical properties compared to the 1H-tetrazole regioisomer that would result from alternative synthetic routes. While neutral 1H-tetrazoles are generally more polar and thermally stable than 2H-tetrazoles in condensed phases [1], the 2H-tetrazole form possesses aromaticity comparable to benzene (structural criterion) [2], conferring enhanced conjugation stabilization. In the gas phase, 2H-tetrazole is the energetically preferred tautomer, with high-level ab initio calculations demonstrating that 2H-tetrazole is more stable than 1H-tetrazole by approximately 12 kJ/mol [3]. This regioisomeric distinction is non-trivial for procurement, as the 1H-isomer (CAS also sometimes associated with 874607-03-1 in certain vendor listings ) represents a structurally distinct entity with potentially divergent reactivity and biological profile.

Heterocyclic chemistry Regioisomer characterization Thermodynamic stability Tautomerism

Synthetic Yield Optimization in Cangrelor Intermediate Preparation: Tetrazole Moiety Incorporation Efficiency

The tetrazole-containing intermediate incorporating the 2-chloro-6-fluorobenzyl moiety is a critical building block in cangrelor synthesis. Patent CN105693800A discloses a preparation method for cangrelor intermediates achieving yields of 76.7% to 80% for the tetrazole-containing key intermediate under optimized reaction conditions (140-150°C, 12 hours) [1]. This yield range represents a substantial improvement over earlier cangrelor synthetic routes, which suffered from overall molar yields under 10% due to multiple chromatographic purification steps requiring expensive specialized resins [2]. The improved yield in the intermediate stage directly translates to reduced cost-per-gram of final API and enhanced process scalability for industrial manufacturing.

Process chemistry Synthetic intermediate Yield optimization Cangrelor manufacturing

Tetrazole as Carboxylic Acid Bioisostere: Quantified pKa Comparability and Binding Affinity Retention

The tetrazole ring in 5-(2-chloro-6-fluorobenzyl)-2H-tetrazole functions as a carboxylic acid bioisostere, a property central to its utility in bioactive molecule design. Unsubstituted 1H-tetrazole exhibits a pKa of 4.79-4.90 [1][2], closely matching the pKa of typical carboxylic acids (~4.5-5.0) [3]. This pKa comparability enables tetrazole-containing compounds to maintain similar ionization states and hydrogen-bonding capacity at physiological pH compared to carboxylic acid analogs. In direct comparative studies, tetrazole replacement of a carboxylic acid moiety in dual MCL-1/BCL-xL inhibitors displayed similar or better target binding affinities, with tetrazole-containing compounds achieving Ki values comparable to the parent carboxylic acid lead [4]. The bioisosteric replacement also frequently confers improved metabolic stability and membrane permeability due to altered lipophilicity imparted by the heteroaromatic ring [5].

Medicinal chemistry Bioisosterism Structure-activity relationship pKa

Structural Identity Verification: SMILES and InChI Specification for Procurement Quality Control

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS 874607-03-1) is unambiguously defined by its standardized SMILES and InChI identifiers, which enable definitive structural verification during procurement and incoming quality control. The canonical SMILES string is C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F, and the IUPAC International Chemical Identifier (InChI) is 1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) . These identifiers unambiguously specify the 2-chloro-6-fluorobenzyl substitution pattern and the 2H-tetrazole regioisomeric configuration, distinguishing the compound from closely related analogs including 2-chloro-4-fluorobenzyl-tetrazole (positional isomer), 2,6-dichlorobenzyl-tetrazole (halogen-substituted analog), and the 1H-tetrazole regioisomer. In cangrelor manufacturing processes, the molecular formula C8H6ClFN4 and exact molecular weight 212.02700 (monoisotopic) serve as critical quality attributes for HPLC-MS identity confirmation .

Analytical chemistry Quality control Structural verification Procurement specification

Validated Application Scenarios for 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS 874607-03-1)


Cangrelor API Manufacturing: Key Intermediate Procurement for P2Y12 Antagonist Synthesis

This compound is procured as a critical synthetic intermediate in the multi-step manufacturing process of cangrelor tetrasodium (Kengreal®), an intravenous P2Y12 receptor antagonist. The 2-chloro-6-fluorobenzyl-tetrazole moiety is incorporated into the cangrelor molecular scaffold, contributing to the pharmacophore required for reversible ADP-induced platelet aggregation inhibition. Procurement for this application requires structural verification against the specified SMILES and InChI identifiers to ensure the correct regioisomer (2H-tetrazole) and substitution pattern are obtained. Use in cangrelor synthesis is supported by multiple patent filings including CN105273025A and CN105693800A, which disclose optimized yields of 76.7-80% for tetrazole-containing intermediates [1][2].

Medicinal Chemistry SAR Studies: Carboxylic Acid Bioisostere Replacement Scaffold

The tetrazole ring serves as a validated carboxylic acid bioisostere with comparable pKa (4.79-4.90) and similar hydrogen-bonding capacity at physiological pH [3][4]. 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole can be employed as a building block in structure-activity relationship (SAR) studies where replacement of a carboxylic acid moiety is desired to improve metabolic stability, enhance membrane permeability, or modulate lipophilicity while maintaining target binding affinity. The 2-chloro-6-fluorobenzyl substitution pattern provides a specific halogenation profile (ortho-chloro, ortho-fluoro) that may confer distinct electronic and steric properties compared to alternative substitution patterns [5].

Analytical Reference Standard for Cangrelor Impurity Profiling

As a structurally defined intermediate in the cangrelor synthetic pathway, 5-(2-chloro-6-fluorobenzyl)-2H-tetrazole can serve as a reference standard for impurity profiling and analytical method development in cangrelor API quality control. The compound's distinct molecular identity (C8H6ClFN4, exact mass 212.02700) enables its use as a marker for monitoring residual starting materials or synthetic byproducts in accordance with ICH Q3A guidelines. Procurement of high-purity material (typically ≥98% ) is essential for this application to ensure accurate quantitation in HPLC-MS and related analytical methods.

Heterocyclic Chemistry Research: 2H-Tetrazole Regioisomer Property Studies

The compound provides a well-characterized example of a 2,5-disubstituted 2H-tetrazole regioisomer, enabling comparative studies of regioisomer-dependent physicochemical properties. Specifically, 2H-tetrazoles exhibit distinct thermal stability and polarity profiles compared to 1H-tetrazoles [6], and in gas-phase conditions, the 2H-tautomer is energetically preferred by approximately 12 kJ/mol [7]. Researchers investigating tetrazole tautomerism, regioisomer-dependent biological activity, or synthetic methodology for selective 2H-tetrazole formation can utilize this compound as a structurally authenticated reference material with full SMILES/InChI characterization .

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